molecular formula C19H19ClN2O4 B2621042 N-(5-chloro-1-(2-(2-methoxyphenoxy)ethyl)-2-oxoindolin-3-yl)acetamide CAS No. 1009415-85-3

N-(5-chloro-1-(2-(2-methoxyphenoxy)ethyl)-2-oxoindolin-3-yl)acetamide

Numéro de catalogue B2621042
Numéro CAS: 1009415-85-3
Poids moléculaire: 374.82
Clé InChI: MYUUNEHNGSCRLY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-chloro-1-(2-(2-methoxyphenoxy)ethyl)-2-oxoindolin-3-yl)acetamide, commonly known as CFI-400945, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.

Mécanisme D'action

CFI-400945 exerts its pharmacological effects by inhibiting CHK1, a serine/threonine kinase that plays a critical role in the DNA damage response pathway. CHK1 is activated in response to DNA damage, leading to the inhibition of cell cycle progression and the activation of DNA repair mechanisms. CHK1 inhibition by CFI-400945 leads to the accumulation of DNA damage, which sensitizes cancer cells to DNA-damaging agents. In addition, CFI-400945 has been shown to modulate the activity of ion channels, such as voltage-gated sodium channels, leading to the inhibition of neuronal excitability.
Biochemical and Physiological Effects:
CFI-400945 has been shown to have several biochemical and physiological effects, depending on the disease model and the target tissue. In cancer, CFI-400945 has been shown to sensitize cancer cells to DNA-damaging agents, leading to increased cell death. In inflammation, CFI-400945 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by macrophages and monocytes. In neurological disorders, CFI-400945 has been shown to modulate the activity of ion channels, such as voltage-gated sodium channels, leading to the inhibition of neuronal excitability.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of CFI-400945 is its potency and specificity as a CHK1 inhibitor. CFI-400945 has been shown to have a high affinity for CHK1, leading to the inhibition of CHK1 activity at low concentrations. Another advantage of CFI-400945 is its ability to sensitize cancer cells to DNA-damaging agents, which may enhance the efficacy of chemotherapy and radiation therapy. However, one of the limitations of CFI-400945 is its potential toxicity, which may limit its clinical use. In addition, the optimal dosing and administration of CFI-400945 for different disease models and target tissues need to be further investigated.

Orientations Futures

For research on CFI-400945 include the optimization of dosing and administration for different disease models and target tissues, the investigation of potential toxicity and side effects, and the development of combination therapies with other chemotherapeutic agents. In addition, the potential of CFI-400945 as a modulator of ion channels, such as voltage-gated sodium channels, needs to be further investigated for its potential therapeutic applications in neurological disorders.

Méthodes De Synthèse

The synthesis of CFI-400945 involves several steps, starting from the reaction of 5-chloroindoline-2,3-dione with 2-(2-methoxyphenoxy)ethylamine, followed by acetylation with acetic anhydride. The final product is obtained after purification by column chromatography and recrystallization. The purity and identity of CFI-400945 are confirmed by various analytical techniques, including NMR, IR, and mass spectrometry.

Applications De Recherche Scientifique

CFI-400945 has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, CFI-400945 has shown promising results as a potent inhibitor of checkpoint kinase 1 (CHK1), which is involved in the DNA damage response pathway. CHK1 inhibition sensitizes cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy, leading to increased cell death. In inflammation, CFI-400945 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by macrophages and monocytes. In neurological disorders, CFI-400945 has been studied for its potential to modulate the activity of ion channels, such as voltage-gated sodium channels, leading to the inhibition of neuronal excitability.

Propriétés

IUPAC Name

N-[5-chloro-1-[2-(2-methoxyphenoxy)ethyl]-2-oxo-3H-indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4/c1-12(23)21-18-14-11-13(20)7-8-15(14)22(19(18)24)9-10-26-17-6-4-3-5-16(17)25-2/h3-8,11,18H,9-10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUUNEHNGSCRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C2=C(C=CC(=C2)Cl)N(C1=O)CCOC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.